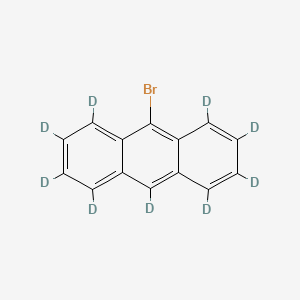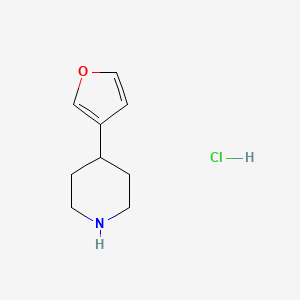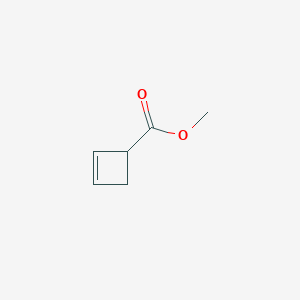
1,6-Di(4H-1,2,4-triazol-4-yl)hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Di(4H-1,2,4-triazol-4-yl)hexane is a compound that features two 1,2,4-triazole rings attached to a hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,6-Di(4H-1,2,4-triazol-4-yl)hexane can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings.
科学研究应用
1,6-Di(4H-1,2,4-triazol-4-yl)hexane has several scientific research applications:
相似化合物的比较
Similar Compounds
- 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl
- 1,3-Bis(4H-1,2,4-triazol-4-yl)benzene
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
1,6-Di(4H-1,2,4-triazol-4-yl)hexane is unique due to its hexane backbone, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to unique properties in materials science and coordination chemistry applications.
属性
分子式 |
C10H16N6 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
4-[6-(1,2,4-triazol-4-yl)hexyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H16N6/c1(3-5-15-7-11-12-8-15)2-4-6-16-9-13-14-10-16/h7-10H,1-6H2 |
InChI 键 |
LDCYAUZGKPHRFF-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=CN1CCCCCCN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
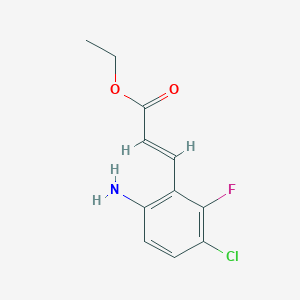
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
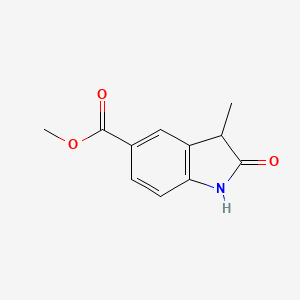
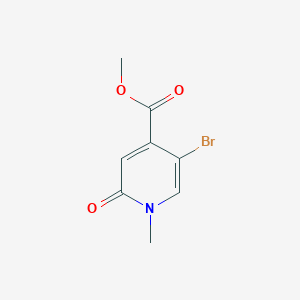
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
